molecular formula C13H21NO3S B14665689 Cyclohexylamine, 2-phenyl-, monomethanesulfonate, cis-(+-)- CAS No. 38727-05-8

Cyclohexylamine, 2-phenyl-, monomethanesulfonate, cis-(+-)-

Katalognummer: B14665689
CAS-Nummer: 38727-05-8
Molekulargewicht: 271.38 g/mol
InChI-Schlüssel: PXJIQRJEFQMXDY-MNMPKAIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexylamine, 2-phenyl-, monomethanesulfonate, cis-(±)- is a chemical compound with a unique structure that includes a cyclohexylamine group, a phenyl group, and a monomethanesulfonate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylamine, 2-phenyl-, monomethanesulfonate, cis-(±)- typically involves the reaction of cyclohexylamine with a phenyl group and a monomethanesulfonate group under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and quality control to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexylamine, 2-phenyl-, monomethanesulfonate, cis-(±)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may produce reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclohexylamine, 2-phenyl-, monomethanesulfonate, cis-(±)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Wirkmechanismus

The mechanism of action of Cyclohexylamine, 2-phenyl-, monomethanesulfonate, cis-(±)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other biomolecules, and the pathways involved may include metabolic and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

  • Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)-
  • Cyclohexylamine, 2-phenyl-, monomethanesulfonate, cis-(+)-

Uniqueness

Cyclohexylamine, 2-phenyl-, monomethanesulfonate, cis-(±)- is unique due to its specific stereochemistry and the presence of both cyclohexylamine and phenyl groups

Eigenschaften

CAS-Nummer

38727-05-8

Molekularformel

C13H21NO3S

Molekulargewicht

271.38 g/mol

IUPAC-Name

methanesulfonic acid;(1R,2R)-2-phenylcyclohexan-1-amine

InChI

InChI=1S/C12H17N.CH4O3S/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7,11-12H,4-5,8-9,13H2;1H3,(H,2,3,4)/t11-,12-;/m1./s1

InChI-Schlüssel

PXJIQRJEFQMXDY-MNMPKAIFSA-N

Isomerische SMILES

CS(=O)(=O)O.C1CC[C@H]([C@H](C1)C2=CC=CC=C2)N

Kanonische SMILES

CS(=O)(=O)O.C1CCC(C(C1)C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.